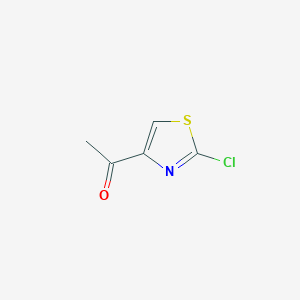

1-(2-Chlorothiazol-4-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

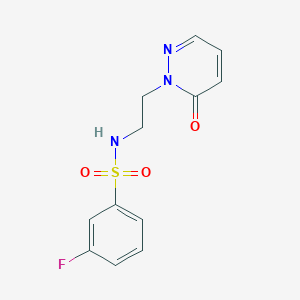

“1-(2-Chlorothiazol-4-yl)ethanone” is a chemical compound with the linear formula C5H4ClNOS . It’s important to note that the information available is more abundant for the 5-yl variant of this compound .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered thiazole ring with a chlorine atom and an ethanone group attached . The exact structural details, such as bond lengths and angles, are not specified in the sources retrieved.Physical And Chemical Properties Analysis

The compound has a molecular weight of 161.609 and a density of 1.4±0.1 g/cm3 . It has a boiling point of 273.1±32.0 °C at 760 mmHg . The melting point and other specific physical and chemical properties are not specified in the sources retrieved .Wissenschaftliche Forschungsanwendungen

Synthesis of Fungicides and Agricultural Chemicals

One notable application of 1-(2-Chlorothiazol-4-yl)ethanone derivatives is in the synthesis of agricultural chemicals, such as fungicides. For example, a method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate in the synthesis of prothioconazole, demonstrates the compound's relevance in developing promising agricultural fungicides. This synthesis highlights the compound's utility in producing high-yield, high-purity fungicides suitable for industrial application (H. Ji et al., 2017).

Antimicrobial and Antifungal Activities

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, substituted 6-fluorobenzo[d]thiazole amides have shown comparable or slightly better antibacterial and antifungal activity against various strains than some standard medications, underscoring the potential of this compound derivatives in medical and pharmaceutical research (Vladimír Pejchal et al., 2015).

Synthesis of Anti-Breast Cancer Agents

The synthesis of novel thiazolyl(hydrazonoethyl)thiazoles as potential anti-breast cancer agents also exemplifies the scientific research applications of this compound derivatives. These compounds have been tested against MCF-7 tumor cells, revealing promising activities for some derivatives compared to standard drugs, indicating the compound's role in developing new cancer treatments (Huda K. Mahmoud et al., 2021).

Development of Corrosion Inhibitors

Furthermore, this compound derivatives have been investigated for their effectiveness as corrosion inhibitors. A study involving the biotransformation with an Acinetobacter sp. isolate highlighted the synthesis of a chiral intermediate of Miconazole, demonstrating a novel application in producing chiral intermediates for antifungal agents with high enantioselectivity and yield (Yan-Li Miao et al., 2019).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-(2-chloro-1,3-thiazol-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c1-3(8)4-2-9-5(6)7-4/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFBRHYGFKFHCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2669451.png)

![Tetrazolo[1,5-a]pyridin-8-ylboronic acid](/img/structure/B2669454.png)

![1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2669456.png)

![N-(5-chloro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2669461.png)

![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-4-methylsulfanyl-butyric acid](/img/structure/B2669468.png)

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2669470.png)